REACTION_CXSMILES
|
C([O-])([O-])=O.[K+].[K+].C([O:10][CH2:11][CH2:12][CH2:13][C:14]1[CH:19]=[CH:18][N:17]=[C:16]([C:20]#[N:21])[CH:15]=1)(=O)C>O.CO>[OH:10][CH2:11][CH2:12][CH2:13][C:14]1[CH:19]=[CH:18][N:17]=[C:16]([C:20]#[N:21])[CH:15]=1 |f:0.1.2|
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Name
|
|
Quantity
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1.67 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
4.94 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCCCC1=CC(=NC=C1)C#N
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Name
|
|
Quantity
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30 mL
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Type
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solvent
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Smiles
|
O
|
Name
|
|
Quantity
|
130 mL
|
Type
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solvent
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Smiles
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CO
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the MeOH was removed under reduced pressure
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Type
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EXTRACTION
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Details
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the aqueous phase was extracted three times with EtOAc
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined organic extracts were dried (MgSO4)
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a residue that
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (IH-EtOAc, 1:3)
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Reaction Time |
25 min |
Name
|
|
Type
|
product
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Smiles
|
OCCCC1=CC(=NC=C1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |